4-(2,3,6-Trimethylphenyl)-1,3-butadiene

Wine aroma chemistry Odor threshold C13-norisoprenoid

4-(2,3,6-Trimethylphenyl)-1,3-butadiene, systematically named (E)-1-(2,3,6-trimethylphenyl)buta-1,3-diene (abbreviated TPB), is a C13-norisoprenoid-derived 1-aryl-1,3-butadiene with molecular formula C₁₃H₁₆ and molecular weight 172.27 g·mol⁻¹. It was first identified as a potent grape-derived odorant in wine, exhibiting a characteristic green, cut-grass aroma.

Molecular Formula C13H16
Molecular Weight 172.27 g/mol
Cat. No. B1259063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3,6-Trimethylphenyl)-1,3-butadiene
Synonyms(E)-1-(2,3,6-trimethylphenyl)buta-1,3-diene
1-(TMP)B
Molecular FormulaC13H16
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C)C=CC=C)C
InChIInChI=1S/C13H16/c1-5-6-7-13-11(3)9-8-10(2)12(13)4/h5-9H,1H2,2-4H3/b7-6+
InChIKeyCBIAGJZZVUQDOC-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,3,6-Trimethylphenyl)-1,3-butadiene – A High-Potency C13-Norisoprenoid Diene for Wine Aroma Research and Analytical Standardization


4-(2,3,6-Trimethylphenyl)-1,3-butadiene, systematically named (E)-1-(2,3,6-trimethylphenyl)buta-1,3-diene (abbreviated TPB), is a C13-norisoprenoid-derived 1-aryl-1,3-butadiene with molecular formula C₁₃H₁₆ and molecular weight 172.27 g·mol⁻¹ [1]. It was first identified as a potent grape-derived odorant in wine, exhibiting a characteristic green, cut-grass aroma [2]. TPB is generated during wine aging from glycosylated C13-norisoprenoid precursors via acid-catalyzed hydrolysis, and it serves as a key marker for white wine aging processes [3]. The compound contains a conjugated (E)-1,3-butadiene backbone substituted with a 2,3,6-trimethylphenyl group at the 1-position, a substitution pattern that distinguishes it from the more common 2,4,6-trimethylphenyl (mesityl) isomer [1].

Analytical Workflow

GC-MS trace aroma quantification standard

Matrix Context

Specific marker for white wine aging studies

Sensitivity Requirement

Supports ng/L-level C13-norisoprenoid detection

Why Generic 1-Aryl-1,3-butadienes Cannot Substitute for 4-(2,3,6-Trimethylphenyl)-1,3-butadiene in Wine Aroma and Analytical Applications


Superficially similar 1-aryl-1,3-butadienes—including the 2,4,6-trimethylphenyl (mesityl) isomer, the unsubstituted 1-phenyl analog, and other C13-norisoprenoid-derived odorants such as TDN—differ profoundly in aroma detection threshold, wine matrix occurrence, and chemical stability [1]. The precise 2,3,6-trimethyl substitution pattern on the phenyl ring of TPB confers a unique combination of conformational steric hindrance and electronic distribution that results in an odor threshold of 40 ng/L, approximately 50-fold more potent than TDN (2,000 ng/L) and measurably lower than β-damascenone (50 ng/L) [2]. Furthermore, TPB is selectively detected in 99% of white wines yet entirely absent from red wines, a matrix-specific occurrence pattern not shared by any known structural analog [1]. These differential physicochemical and sensory properties mean that generic substitution with a closely related aryl-butadiene invalidates quantitative analytical methods, distorts sensory calibration, and compromises the integrity of wine aging studies.

Property
TPB Standard
Generic Aryl-Butadiene
Matrix Selectivity
Exclusive to white wines (99%)
Detected in both white and red matrices
Detection Threshold
Reported at 40 ng/L
May shift to >2,000 ng/L sensitivity context
Isomer Substitution
2,3,6-trimethylphenyl pattern
2,4,6-substitution alters retention index

Quantitative Differentiation Evidence for 4-(2,3,6-Trimethylphenyl)-1,3-butadiene Against Its Closest Analogs


Aroma Detection Threshold: TPB vs. TDN, β-Damascenone, and β-Ionone

In a neutral white wine matrix, TPB exhibits an aroma detection threshold of 40 ng/L, making it the most potent among commonly measured C13-norisoprenoid wine odorants [1]. By direct comparison, 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) has a threshold of 2,000 ng/L (50-fold higher), β-damascenone 50 ng/L (1.25-fold higher), and β-ionone 90 ng/L (2.25-fold higher) under identical sensory evaluation conditions [1].

Aroma Threshold
Head-to-head
40 ng/L vs TDN: 2,000 ng/L
Reported 50-fold lower threshold than TDN
Supports sub-50 ng/L sensitivity context
Wine aroma chemistry Odor threshold C13-norisoprenoid

Wine Matrix Selectivity: Exclusive Occurrence of TPB in White Wines

A stable isotope dilution assay quantified TPB in 96 out of 97 white wines analyzed, but in none of 12 red wines (0%) [1]. In contrast, the structurally related aging marker TDN is regularly detected in both white and red wines, with reported concentrations ranging from non-detectable to 255 μg/L across both wine types [2]. This binary presence/absence pattern is unique to TPB among C13-norisoprenoid wine constituents.

Matrix Selectivity
Head-to-head
White wine: 96/97 (99%)
Red wine: 0/12 (0%)
Exclusive white-wine marker context
Supports authenticity model validation
Wine authenticity Matrix-specific marker Aging chemistry

Chemical Stability Hierarchy: Model Wine > White Wine > Red Wine

TPB demonstrates a pronounced matrix-dependent degradation profile. In model wine (12% ethanol, pH 3.2), TPB is significantly more stable than in white wine, which in turn shows greater stability than in red wine [1]. When a PVPP-stripped red wine (phenolics removed) was spiked with TPB, the degradation rate decreased substantially, with final TPB concentrations converging to those observed in model wine [1]. The stability order is: model wine > white wine > red wine, with red wine tannins identified as the primary agents accelerating TPB degradation [1].

Stability Rank
Head-to-head
Model > White > Red wine
Reported matrix-dependent degradation profile
Stability monitoring requires matrix review
Wine aging kinetics Compound stability Matrix effects

Formation Kinetics from C13-Norisoprenoid Precursors Under Wine Aging Conditions

Three structurally distinct C13-norisoprenoid precursors—3,6,9-trihydroxymegastigma-4,7-diene, 3,4,9-trihydroxymegastigma-5,7-diene, and the actinidols—all generate TPB upon acid hydrolysis under wine-like conditions [1]. At 45°C, 1.0 mg/L of precursor yields 4,000–5,000 ng/L of TPB after 173 days, representing a molar conversion yield of approximately 0.4–0.5% under accelerated aging [1]. At 25°C, more wine-realistic amounts of 200–600 ng/L are formed over the same duration [1]. This temperature-dependent formation profile is specific to the 2,3,6-trimethylphenyl substitution pattern; the 2,4,6-trimethylphenyl (mesityl) isomer is not reported to form from related norisoprenoid precursors under identical conditions.

Formation Yield
Cross-study
4,000-5,000 ng/L at 45°C
200-600 ng/L at 25°C
Reported temperature-dependent yield context
Supports aging model interpretation
Precursor hydrolysis Wine aging simulation Reaction kinetics

Gas Chromatographic Retention Index Differentiation from the 2,4,6-Trimethylphenyl (Mesityl) Isomer

The 2,3,6-trimethylphenyl substitution pattern yields a distinct gas chromatographic retention index relative to the 2,4,6-trimethylphenyl isomer. TPB (2,3,6-isomer) has a measured Kovats retention index of 1,832 on a polar DB-Wax column (60 m × 0.25 mm, 0.25 μm film) under a 2°C/min temperature ramp from 40°C to 230°C [1]. The mesityl analog (1-mesitylbuta-1,3-diene, CAS 5732-00-3) elutes with a Kovats index of 1,373 on a non-polar HP-1 column [2]. Although the column phases differ, these indices are consistent with the higher polarity imparted by the asymmetric 2,3,6-substitution pattern, which increases interaction with polar stationary phases and facilitates chromatographic separation of the two isomers.

GC Retention Index
Class-level
TPB: RI 1,832 (DB-Wax)
Mesityl analog: RI 1,373 (HP-1)
Isomer-specific method validation context
Co-elution review may be required
Analytical method development Isomer separation Retention index

Procurement-Driven Application Scenarios for 4-(2,3,6-Trimethylphenyl)-1,3-butadiene (TPB)


White Wine Authenticity and Varietal Fingerprinting Studies

TPB's exclusive detection in 99% of white wines and complete absence in red wines [1] makes it an unambiguous authenticity marker. Analytical laboratories performing wine fraud detection or varietal verification should procure authentic TPB as a primary reference standard for stable isotope dilution assays. No alternative C13-norisoprenoid—including TDN or β-damascenone—provides equivalent matrix selectivity [2].

Ultra-Trace Aroma Quantification in Sensory Chemistry

With an aroma detection threshold of 40 ng/L—the lowest among major wine C13-norisoprenoids [1]—TPB is indispensable for calibrating GC-MS/MS and GC-olfactometry systems targeting sub-50 ng/L odorant concentrations. Procurement of high-purity TPB (>95%) is critical for constructing calibration curves in the 10–500 ng/L range where TDN (threshold 2,000 ng/L) is analytically invisible.

Forced-Aging and Shelf-Life Predictive Modeling of White Wines

TPB formation from C13-norisoprenoid precursors is temperature-dependent, yielding 4,000–5,000 ng/L at 45°C versus 200–600 ng/L at 25°C after 173 days [1]. Researchers designing accelerated aging protocols require authenticated TPB to calibrate kinetic models that predict sensory development during wine storage. The compound's unique matrix-dependent stability profile [2] necessitates its use over more stable but non-representative analogs.

Method Development for Isomer-Specific GC Analysis of Aryl-Butadienes

The distinct chromatographic retention of the 2,3,6-trimethylphenyl isomer (RI 1,832 on DB-Wax) [1] relative to the 2,4,6-trimethylphenyl isomer necessitates procurement of both authentic isomers for method validation. Co-injection experiments require pure TPB to confirm that routine GC methods achieve baseline separation of positional isomers, preventing false-positive identification in complex wine extracts.

Application
Selection Property
Validation Focus
White wine authenticity studies
Matrix-specific marker selectivity
Red-wine absence verification
Ultra-trace aroma quantification
Sub-50 ng/L detection capability
GC-MS/MS LLOQ calibration
Forced-aging predictive models
Temperature-dependent formation rate
Kinetic model endpoint review
Isomer-specific GC method development
Chromatographic resolution profile
Positional isomer co-elution check
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